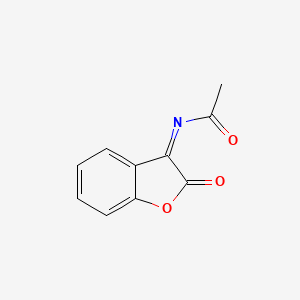
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is a heterocyclic compound that features both pyridine and thiazolone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural combination of pyridine and thiazolone rings imparts distinct chemical and biological properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the thiazolone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
科学研究应用
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
作用机制
The mechanism of action of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
4-(4-Pyridinyl)-2(3h)-thiazolone: Lacks the hydrazone moiety but shares the core structure.
Thiosemicarbazones: Compounds with similar hydrazone functionality but different heterocyclic rings.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is unique due to the combination of pyridine and thiazolone rings with a hydrazone linkage. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8N4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
(4-pyridin-4-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12) |
InChI 键 |
ZQPLGNKMRUBFQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CSC(=N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)



![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)




![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)


![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)

